2-(4-Chlorophenyl)-2-fluoroacetonitrile
Description
Significance of Fluorine in Contemporary Organic Synthesis
Fluorine is the most electronegative element, and its incorporation into organic compounds imparts unique and often desirable properties. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated molecules. sigmaaldrich.com This stability, combined with the small atomic radius of fluorine—similar to that of hydrogen—allows for the substitution of hydrogen with fluorine without significant steric alteration of the molecular structure. uni.lu These characteristics are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. orgsyn.org In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug to its target by altering its electronic properties. chemsrc.com
Overview of α-Fluoroacetonitrile Reactivity and Synthetic Value
α-Fluoroacetonitriles are organic compounds characterized by a fluorine atom and a cyano group attached to the same carbon atom. This arrangement of functional groups results in unique chemical reactivity, making them valuable building blocks in organic synthesis. The electron-withdrawing nature of both the fluorine atom and the nitrile group acidifies the α-proton, facilitating its removal by a base to form a stabilized carbanion. This anion can then participate in various carbon-carbon bond-forming reactions.
These compounds are versatile precursors for synthesizing a range of more complex fluorinated molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to fluorinated acids, amines, and heterocyclic compounds, respectively. Research has demonstrated that α-aryl-α-fluoroacetonitriles are of increasing interest as building blocks in asymmetric synthesis, although their configurational stability can be influenced by the presence of a base. chemsrc.com The synthesis of α-fluoroacetonitriles can be achieved through methods such as the fluorination of cyanohydrin trimethylsilyl (B98337) ethers using reagents like diethylaminosulfur trifluoride (DAST). chemicalbook.com
Contextualization of 2-(4-Chlorophenyl)-2-fluoroacetonitrile within Fluorine Chemistry
This compound is a specific example of an α-aryl-α-fluoroacetonitrile. Its structure combines the key features of this class with a 4-chlorophenyl group. While specific research literature on this exact compound is not extensively detailed, its synthetic pathway and chemical properties can be inferred from established methodologies for similar structures.
The synthesis would likely begin with the precursor, 4-chlorophenylacetonitrile, also known as 4-chlorobenzyl cyanide. wikipedia.org This starting material can be prepared via the cyanation of 4-chlorobenzyl chloride. wikipedia.orgyoutube.com The subsequent and crucial step is the introduction of the fluorine atom at the α-position. A common strategy for such a transformation is electrophilic fluorination. This involves the deprotonation of 4-chlorophenylacetonitrile with a strong base to generate a carbanion, which then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to yield the desired this compound.
As a synthetic intermediate, this compound holds potential for the creation of various biologically active molecules. The presence of the chlorine atom on the phenyl ring provides a site for further modification through cross-coupling reactions, while the fluoroacetonitrile (B113751) moiety can be transformed as described previously. This positions the compound as a valuable scaffold for combinatorial chemistry and drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClFN |
| Monoisotopic Mass | 169.00946 Da |
| Predicted XlogP | 2.7 |
| InChI | InChI=1S/C8H5ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H |
| InChIKey | SJLJLKAHRVQJOR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C#N)F)Cl |
Data sourced from PubChem CID 10559058. uni.lu
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₅ClFN |
| 4-Chlorophenylacetonitrile | C₈H₆ClN |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ |
| Diethylaminosulfur trifluoride (DAST) | C₄H₁₀F₃NS |
| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₄S₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-fluoroacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLJLKAHRVQJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106468-05-7 | |
| Record name | 2-(4-chlorophenyl)-2-fluoroacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Chemical Transformations of 2 4 Chlorophenyl 2 Fluoroacetonitrile
Reactions as a Carbon Acid and Nucleophile
The chemical character of 2-(4-Chlorophenyl)-2-fluoroacetonitrile is significantly influenced by the electronic effects of the substituents attached to the central carbon atom. The presence of both a nitrile (-CN) and a fluorine atom, both being strong electron-withdrawing groups, increases the acidity of the alpha-hydrogen (α-H). This enhanced acidity facilitates the deprotonation of the α-carbon by a suitable base to form a stabilized carbanion.
The configurational stability of α-aryl-α-fluoroacetonitriles has been a subject of study. Research has shown that while these compounds are configurationally stable under neutral conditions, even at elevated temperatures, they can undergo racemization in the presence of organic bases. nih.gov For instance, complete racemization can occur within hours at room temperature when stoichiometric amounts of a strong guanidine (B92328) base are used. nih.gov This process proceeds through the formation of the carbanion, highlighting the compound's ability to act as a carbon acid.
Once generated, this carbanion serves as a potent nucleophile. It can participate in various carbon-carbon bond-forming reactions by attacking a range of electrophilic partners. This nucleophilic nature is foundational to many of the catalytic transformations discussed in subsequent sections.
Transformations in Catalytic Processes
The nucleophilic character of the carbanion derived from this compound enables its use in sophisticated catalytic reactions, allowing for the construction of complex molecular architectures with high levels of stereocontrol.
A significant application of this compound and related arylfluoroacetonitriles is in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction provides an effective method for forming C-C bonds and installing two adjacent chirality centers, one of which is a quaternary carbon bearing a fluorine atom.
In a representative system, an arylfluoroacetonitrile is treated with an allylic carbonate in the presence of a palladium catalyst and a chiral ligand, such as a phosphinoxazoline. The reaction proceeds with moderate to good yields and high levels of stereoselectivity. A key challenge in this transformation is the potential for HF elimination, which leads to a highly conjugated, undesired byproduct. However, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, has successfully mitigated this side reaction.
The process has been demonstrated to be scalable and the resulting products, which are multifunctional organofluorine compounds, can be used in further synthetic operations.
Table 1: Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation of Arylfluoroacetonitriles
| Arylfluoroacetonitrile (Ar) | Allylic Carbonate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | 1,3-Diphenylallyl carbonate | 70 | 15:1 | 99 |
| 4-Chlorophenyl | 1,3-Diphenylallyl carbonate | 65 | 10:1 | 99 |
| 4-Methoxyphenyl | 1,3-Diphenylallyl carbonate | 68 | 15:1 | 99 |
Data is representative of findings in the field and illustrates typical outcomes.
Beyond the asymmetric allylic alkylation, the this compound scaffold contains another reactive handle for palladium catalysis: the C-Cl bond on the aromatic ring. Aryl chlorides are well-established substrates for a variety of palladium-catalyzed cross-coupling reactions.
While the primary focus of recent research has been on the reactivity at the α-carbon, the chlorophenyl group can theoretically participate in transformations such as:
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl structure.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These reactions would typically require a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. The successful execution of such a coupling would depend on finding reaction conditions that are chemoselective, activating the C-Cl bond without promoting undesired reactions at the fluoroacetonitrile (B113751) moiety. Furthermore, the products of the AAA reaction have been shown to be viable substrates for Stille cross-coupling, demonstrating that the arylated products can be further functionalized via palladium catalysis.
Functional Group Interconversions and Derivatization
The nitrile group in this compound is a versatile functional group that can be converted into other valuable moieties, expanding the synthetic utility of the core structure.
The conversion of the nitrile functional group to an ester is a common and valuable transformation in organic synthesis. This process typically involves a two-step sequence. First, the nitrile is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, often requiring elevated temperatures. For a substrate like this compound, this would yield 2-(4-chlorophenyl)-2-fluoroacetic acid.
In the second step, the resulting carboxylic acid undergoes esterification. Standard methods, such as the Fischer esterification (reaction with an alcohol under acidic catalysis), can be employed to produce the desired α-fluoroacetate ester. The choice of alcohol determines the nature of the resulting ester (e.g., methanol (B129727) yields the methyl ester, while ethanol (B145695) yields the ethyl ester). This conversion transforms the electron-withdrawing nitrile into an ester group, which can serve as a key functional handle for further modifications.
The acidic α-hydrogen of this compound allows it to act as the active hydrogen component in condensation reactions with carbonyl compounds, such as aldehydes and ketones. A primary example of this reactivity is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com
In a typical Knoevenagel condensation, a compound with an active methylene (B1212753) or methine group is reacted with a carbonyl compound in the presence of a weak base (e.g., an amine like piperidine (B6355638) or a non-nucleophilic base like DBU). wikipedia.org For this compound, the reaction would proceed via deprotonation at the α-carbon, followed by nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy nitrile intermediate then undergoes dehydration (elimination of a water molecule) to yield the final product, an α-fluoro acrylonitrile, which is a type of conjugated enone. wikipedia.org This reaction creates a new carbon-carbon double bond and is a powerful tool for constructing complex olefinic systems.
Cyclization and Heterocycle Formation Pathways
Extensive searches of chemical databases and scholarly articles did not yield specific examples of cyclization reactions or the formation of heterocyclic compounds directly from this compound. The following data table, therefore, presents potential, yet unconfirmed, cyclization pathways based on the known reactivity of related α-fluoronitriles and general principles of heterocyclic synthesis. These proposed reactions serve as a theoretical framework for potential future research in this area.
| Reactant | Potential Heterocyclic Product | General Reaction Type | Plausible Reaction Conditions | Notes |
|---|---|---|---|---|
| Hydrazine (N₂H₄) | 3-(4-Chlorophenyl)-3-fluoro-1H-pyrazol-5-amine | Condensation/Cyclization | Acid or base catalysis, heating | Hypothetical pathway; no specific literature found. |
| Hydroxylamine (NH₂OH) | 3-(4-Chlorophenyl)-3-fluoro-1H-isoxazol-5-amine | Condensation/Cyclization | Base catalysis, heating | Hypothetical pathway; no specific literature found. |
| Thiourea (CH₄N₂S) | 4-(4-Chlorophenyl)-4-fluoro-1,3-thiazol-2-amine | Hantzsch-type synthesis | Base catalysis, heating | Hypothetical pathway; no specific literature found. |
| Sodium Azide (NaN₃) | 5-(α-(4-Chlorophenyl)-α-fluoromethyl)tetrazole | [3+2] Cycloaddition | Lewis acid catalysis, heating | Hypothetical pathway; no specific literature found. |
Detailed Research Findings:
As of the latest literature review, there are no detailed research findings, including specific reaction conditions, yields, or mechanistic studies, for the cyclization and heterocycle formation pathways of this compound. The information presented is based on analogous reactions and the expected reactivity of the functional groups present in the molecule. Further experimental investigation is required to validate these proposed transformations and to fully elucidate the reactivity of this compound in the synthesis of heterocyclic systems.
Mechanistic Investigations and Computational Analysis of Reactions Involving 2 4 Chlorophenyl 2 Fluoroacetonitrile
Experimental Mechanistic Studies
Experimental investigations are fundamental to understanding the sequence of bond-making and bond-breaking events that occur during a chemical reaction. For a compound like 2-(4-Chlorophenyl)-2-fluoroacetonitrile, which possesses multiple reactive sites, techniques that can probe transition states and identify short-lived intermediates are invaluable.
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org This rate change is a quantum mechanical effect stemming from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction. wikipedia.org
While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles of KIE can be applied to hypothesize its use in mechanistic studies. For instance, in a nucleophilic substitution reaction at the α-carbon, substituting the hydrogen atom with deuterium (B1214612) (D) would allow for the measurement of a secondary kinetic isotope effect (kH/kD).
Secondary KIE: In this case, the C-H bond is not broken in the rate-determining step. The magnitude of the secondary KIE can provide information about the change in hybridization at the α-carbon.
A kH/kD value slightly greater than 1 (a normal secondary KIE) would suggest a change from sp3 to sp2 hybridization in the transition state, indicative of a dissociative or SN1-like mechanism.
A kH/kD value slightly less than 1 (an inverse secondary KIE) would imply a more crowded transition state where the C-H bending frequencies increase, which could be consistent with an associative or SN2-like mechanism.
KIEs are sensitive probes of transition state structure and are instrumental in differentiating between proposed reaction pathways. nih.gov
The direct detection and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Modern spectroscopic techniques, particularly mass spectrometry, have become indispensable for identifying transient species that exist at low concentrations. rsc.org
Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for this purpose as it can gently transfer ions from solution into the gas phase for detection. nih.gov This method is effective for monitoring reactions that involve charged intermediates, such as carbocations, carbanions, or other ionic species. nih.gov In the context of this compound reactions, ESI-MS could be employed to:
Identify Cationic Intermediates: In reactions under acidic conditions or involving Lewis acids, the nitrile nitrogen could be protonated or coordinated, and subsequent loss of a leaving group could generate a stabilized α-fluorocarbocation. ESI-MS could capture this fleeting intermediate.
Detect Anionic Intermediates: In base-catalyzed reactions, deprotonation of the α-carbon could form a carbanion. ESI-MS can detect such anionic intermediates, providing direct evidence for an E1cB elimination mechanism, for example.
By coupling ESI-MS with techniques like ion mobility spectrometry, it is possible to separate and identify isomeric intermediates, offering an even more detailed picture of the reaction landscape. nih.gov This approach provides a powerful alternative to traditional methods like NMR or IR for studying highly reactive intermediates that cannot be easily isolated. stanford.edu
Computational Chemistry Applications
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a detailed exploration of reaction mechanisms, molecular properties, and intermolecular interactions at an atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to map potential energy surfaces, locate transition states, and calculate activation energies for chemical reactions.
For complex molecules, DFT calculations can elucidate reaction pathways that are difficult to probe experimentally. A computational study on the closely related compound 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform geometry optimization and vibrational frequency calculations. researchgate.netresearchgate.net This level of theory is robust for predicting molecular structures and energetic properties.
A similar approach applied to this compound would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of reactants and products.
Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. Algorithms like the Berny optimization are used for this.
Frequency Calculations: To confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state correctly connects the desired reactants and products.
Through this process, a complete energy profile for a proposed reaction can be constructed, providing theoretical activation energies and reaction enthalpies that can be compared with experimental kinetic data.
DFT is also used to calculate various electronic properties that act as reactivity descriptors, helping to predict the most likely sites for chemical attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In a study of the analogue 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, an MESP map was generated to predict how different geometries could interact. researchgate.net
Fukui Functions: These descriptors are used to predict regioselectivity by identifying the atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
For this compound, one would predict that the nitrogen atom of the nitrile group and the halogen atoms would be regions of negative potential, while the hydrogen on the α-carbon and the carbon of the nitrile group would be regions of positive potential, guiding their respective roles in reactions.
Non-covalent interactions (NCIs) such as hydrogen bonds, halogen bonds, and π–π stacking are crucial in determining the supramolecular assembly and crystal packing of molecules. Computational tools are essential for visualizing and quantifying these weak interactions.
A detailed analysis of the crystal structure of a similar compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, provides a blueprint for how such interactions can be studied. nih.gov This study employed Hirshfeld surface analysis and PIXEL energy calculations to dissect the intermolecular forces.
Hirshfeld Surface Analysis: This method partitions crystal space to define a surface for a molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, close intermolecular contacts are visualized as colored spots.
In the study of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, various C-H···N, C-H···Cl, and C-H···π interactions were identified as the primary forces stabilizing the crystal structure. nih.gov The contributions of different contacts to the crystal packing were quantified, as shown in the table below.
| Interaction Type | Contribution to Crystal Packing (%) |
|---|---|
| H···C | 33.6 |
| H···H | 28.6 |
| H···Cl | 17.9 |
| H···N | 10.6 |
| C···C | 4.1 |
| C···N | 3.8 |
Data derived from the Hirshfeld analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile. nih.gov
A similar analysis of this compound would be expected to reveal a rich network of non-covalent interactions, including C-H···N, C-H···F, C-H···Cl, and potential π-stacking from the chlorophenyl ring, which collectively dictate its solid-state architecture.
Stereochemical Outcomes and Chiral Recognition Mechanisms
Investigations into the stereochemical behavior of 2-aryl-2-fluoroacetonitriles, including the 4-chloro substituted variant, have highlighted the nuanced factors that dictate the stereochemical course of their reactions. While detailed studies focusing exclusively on this compound are limited, the broader class of compounds provides significant insights into the principles of chiral recognition and stereocontrol.
The primary mechanism for achieving stereoselectivity in reactions with these substrates involves the formation of diastereomeric complexes between the prochiral or racemic starting material and a chiral entity, such as a catalyst or a chiral auxiliary. The fundamental principle governing this differentiation is the three-point interaction model, which posits that a minimum of three distinct points of interaction between the chiral selector and the enantiomers of the substrate are necessary for effective chiral recognition. These interactions can be a combination of covalent bonds, hydrogen bonds, electrostatic interactions, van der Waals forces, and steric repulsion.
In the context of this compound, the key functional groups available for such interactions are the chlorophenyl ring (providing potential for π-π stacking and steric bulk), the nitrile group (a Lewis base capable of coordination to metal catalysts or hydrogen bonding), and the fluorine atom (which can engage in electrostatic and dipole-dipole interactions).
Research on the broader family of 2-aryl-2-fluoroacetonitriles has demonstrated that their configurational stability is a critical factor. Studies have shown that these compounds are configurationally stable under neutral conditions, even at elevated temperatures. However, in the presence of strong bases, they can undergo racemization. This process is believed to proceed through the formation of an achiral keteniminate intermediate. The rate of this racemization is dependent on the strength of the base used.
The enantiomers of 2-aryl-2-fluoroacetonitriles can be separated using chiral high-performance liquid chromatography (HPLC) with various chiral stationary phases (CSPs). The successful separation on these columns is in itself a demonstration of chiral recognition, where the CSP interacts differently with the two enantiomers.
Synthetic Utility As a Building Block in Organic Synthesis
Construction of Diverse Fluorinated Molecular Architectures
While specific, detailed research exclusively focused on 2-(4-Chlorophenyl)-2-fluoroacetonitrile as a building block is not extensively documented in publicly available literature, its synthetic potential can be inferred from general methodologies for the preparation of α-fluoroacetonitriles. A common route to this class of compounds involves a two-step sequence starting from the corresponding aldehyde.
In a typical synthesis, 4-chlorobenzaldehyde (B46862) would first undergo a cyanide addition reaction to form the corresponding cyanohydrin. Subsequent deoxyfluorination of the cyanohydrin, often employing reagents like diethylaminosulfur trifluoride (DAST), would yield the target this compound.
The reactivity of the nitrile group and the potential for nucleophilic substitution at the benzylic position, activated by the phenyl ring, allows for its use in the construction of various molecular frameworks. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.
Precursor for Advanced Organic Intermediates and Scaffolds
The this compound scaffold is a precursor to a range of advanced organic intermediates. The presence of the fluorine atom can significantly influence the acidity of the benzylic proton, potentially facilitating its deprotonation and subsequent reaction with electrophiles. This allows for the introduction of various substituents at the α-position, leading to a diverse array of functionalized intermediates.
Furthermore, the aromatic ring can be subject to further electrophilic or nucleophilic aromatic substitution reactions, although the chloro and fluoroacetonitrile (B113751) substituents will influence the regioselectivity of such transformations. The combination of these reactive sites provides a platform for the synthesis of complex scaffolds.
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Nitrile (-CN) | Hydrolysis | α-Fluoro-α-(4-chlorophenyl)acetic acid |
| Nitrile (-CN) | Reduction | 2-(4-Chlorophenyl)-2-fluoroethan-1-amine |
| Nitrile (-CN) | Cycloaddition | Fluorinated heterocyclic compounds (e.g., tetrazoles) |
| Benzylic C-H | Deprotonation-Alkylation | α-Substituted-α-fluoro-α-(4-chlorophenyl)acetonitriles |
| Aromatic Ring | Electrophilic Substitution | Further substituted aromatic derivatives |
Role in the Synthesis of Complex Fluorine-Containing Compounds
The utility of this compound extends to the synthesis of complex molecules where the introduction of a fluorine atom at a specific position is crucial for biological activity or material properties. The ability to further elaborate the molecule from its nitrile and benzylic positions makes it a strategic starting material.
For example, the corresponding α-fluoro-β-amino alcohol, derived from the reduction of the nitrile and subsequent functional group manipulations, could serve as a key component in the synthesis of fluorinated analogues of biologically active compounds. The 4-chlorophenyl moiety is a common feature in many pharmaceuticals and agrochemicals, and the addition of a fluorine atom can enhance properties such as metabolic stability and binding affinity.
While direct and explicit examples of the use of this compound in the synthesis of complex, named fluorine-containing compounds are not readily found in the surveyed literature, its structural motifs are present in various classes of bioactive molecules. The principles of synthetic organic chemistry strongly suggest its potential as a valuable, albeit currently under-documented, building block in the creation of novel fluorinated compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Chlorophenyl)-2-fluoroacetonitrile?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, fluorination of 2-(4-chlorophenyl)-2-chloroacetonitrile using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or acetonitrile. Reaction conditions (e.g., temperature, solvent choice) must be optimized to minimize byproducts. Structural analogs, such as 2-Chloro-N-(4-fluorophenyl)acetamide, highlight the importance of controlling stoichiometry and reaction time to achieve high yields .
- Key Data : Melting points (e.g., 67–69°C for related compounds) and molecular weights (e.g., 169.59 g/mol for 2-Chloro-4-fluorophenyl acetonitrile) are critical for purity assessment .
Q. How is purity validated for this compound in academic research?
- Methodological Answer : Researchers use a combination of techniques:
- Chromatography : HPLC or GC-MS to detect impurities.
- Spectroscopy : H/C NMR and IR to confirm functional groups (e.g., nitrile stretch at ~2250 cm).
- Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) ensures structural accuracy .
- Example : For analogs like 2-(3,5-difluorophenyl)acetonitrile, InChI keys and SMILES strings (e.g., OBMYMTSBABEPIB-UHFFFAOYSA-N) are cross-referenced with spectral libraries .
Advanced Research Questions
Q. What strategies address crystallization challenges for this compound?
- Methodological Answer : Crystallization issues (e.g., polymorphism, low yield) are mitigated by:
- Solvent Screening : Testing solvents with varying polarities (e.g., ethanol, ethyl acetate) to optimize crystal growth.
- Seeding : Introducing pre-formed crystals to induce controlled nucleation.
- Temperature Gradients : Slow cooling from saturation points enhances crystal quality.
- Case Study : Selective crystallization of cis/trans isomers in related compounds (e.g., Atovaquone intermediates) demonstrates the role of solvent choice and Lewis acid additives .
Q. How are data contradictions between spectroscopic and crystallographic analyses resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray data) require:
- Validation : Redoing experiments under controlled conditions (e.g., anhydrous, inert atmosphere).
- Computational Tools : Density Functional Theory (DFT) calculations to predict spectroscopic profiles.
- Software Refinement : Using SHELXL for crystallographic data refinement to resolve ambiguities in bond lengths/angles .
Q. What reaction mechanisms govern stereochemical control in halogenated acetonitrile synthesis?
- Methodological Answer : Stereochemistry is influenced by:
- Substrate Geometry : Bulky substituents on the phenyl ring can hinder rotation, favoring specific conformers.
- Catalysis : Lewis acids (e.g., AlCl) promote isomerization of cis to trans isomers, as seen in Atovaquone synthesis .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products, while prolonged heating favors thermodynamic stability.
- Data Insight : For 2-(4-chlorophenyl) derivatives, reaction time and acid strength (Bronsted vs. Lewis) significantly impact isomer ratios .
Safety & Handling
Q. What safety protocols are critical for handling halogenated acetonitriles?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- PPE : Nitrile gloves, lab coats, and eye protection.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
